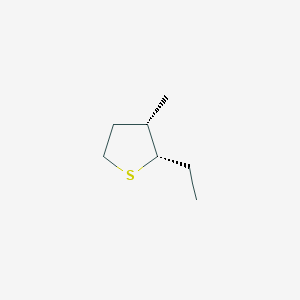![molecular formula C11H12N2O5 B14582338 1-[(3-Methylbut-2-en-1-yl)oxy]-2,4-dinitrobenzene CAS No. 61078-10-2](/img/structure/B14582338.png)
1-[(3-Methylbut-2-en-1-yl)oxy]-2,4-dinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Methylbut-2-en-1-yl)oxy]-2,4-dinitrobenzene is an organic compound characterized by the presence of a benzene ring substituted with a 3-methylbut-2-en-1-yloxy group and two nitro groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Methylbut-2-en-1-yl)oxy]-2,4-dinitrobenzene typically involves the alkylation of 2,4-dinitrophenol with 3-methylbut-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Methylbut-2-en-1-yl)oxy]-2,4-dinitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the benzene ring make it susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The alkyl side chain can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives.
Reduction: 1-[(3-Methylbut-2-en-1-yl)oxy]-2,4-diaminobenzene.
Oxidation: 1-[(3-Methylbut-2-en-1-yl)oxy]-2,4-dinitrobenzoic acid.
Scientific Research Applications
1-[(3-Methylbut-2-en-1-yl)oxy]-2,4-dinitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive nitro groups.
Medicine: Explored for its potential antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3-Methylbut-2-en-1-yl)oxy]-2,4-dinitrobenzene involves its interaction with nucleophiles due to the electron-withdrawing nature of the nitro groups. This makes the benzene ring more susceptible to nucleophilic attack, facilitating various substitution reactions. The compound’s reactivity is also influenced by the presence of the alkyl side chain, which can undergo oxidation or reduction under appropriate conditions .
Comparison with Similar Compounds
Similar Compounds
1-[(3-Methylbut-2-en-1-yl)oxy]-4-nitrobenzene: Lacks the second nitro group, making it less reactive.
1-[(3-Methylbut-2-en-1-yl)oxy]-2,4-diaminobenzene: Formed by the reduction of the nitro groups to amino groups.
1-[(3-Methylbut-2-en-1-yl)oxy]-2,4-dinitrobenzoic acid: Formed by the oxidation of the alkyl side chain.
Properties
CAS No. |
61078-10-2 |
|---|---|
Molecular Formula |
C11H12N2O5 |
Molecular Weight |
252.22 g/mol |
IUPAC Name |
1-(3-methylbut-2-enoxy)-2,4-dinitrobenzene |
InChI |
InChI=1S/C11H12N2O5/c1-8(2)5-6-18-11-4-3-9(12(14)15)7-10(11)13(16)17/h3-5,7H,6H2,1-2H3 |
InChI Key |
FBUMUIMTNIJPOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


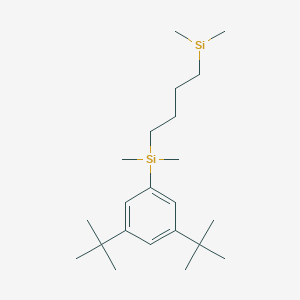
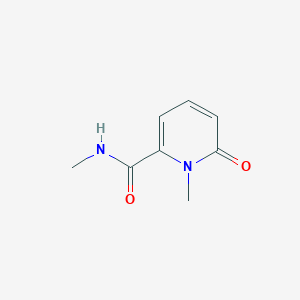
![4-[2-(Benzylsulfanyl)ethenyl]-1,2,5-trimethylpiperidin-4-ol](/img/structure/B14582265.png)

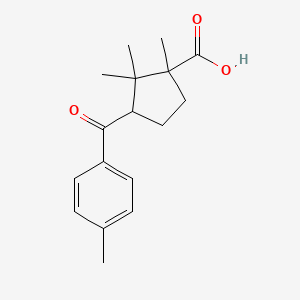
![3,3-Dichloro-4-[2-(dimethylamino)phenyl]-1-phenylazetidin-2-one](/img/structure/B14582275.png)
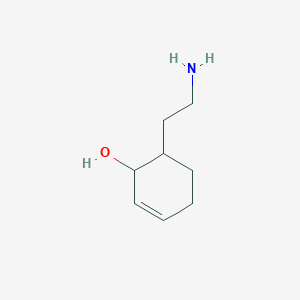
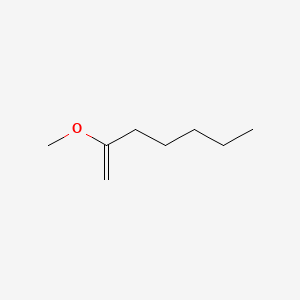
![7-[(1S,5R)-2-oxo-5-(2-phenylethyl)cyclopent-3-en-1-yl]heptanoic acid](/img/structure/B14582294.png)
![2,2'-(Ethane-1,2-diylbis{[2-(ethylamino)-2-oxoethyl]azanediyl})diacetic acid](/img/structure/B14582304.png)

![2-Chloro-1-methylbicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B14582315.png)
![Dimethyl [2-(4-chlorophenyl)-2-methoxyethenyl]phosphonate](/img/structure/B14582326.png)
